molecular formula C22H20N4O2S B2881576 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide CAS No. 941942-50-3

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

Cat. No. B2881576
CAS RN: 941942-50-3
M. Wt: 404.49
InChI Key: BUCXHBHZSHQTDA-UHFFFAOYSA-N
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Description

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H20N4O2S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Pyridazin-3-one derivatives, including 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide, have been synthesized through reactions with various compounds like p-nitrophenylacetic acid and cyanoacetic acid, leading to the formation of fused azines (Ibrahim & Behbehani, 2014).

Antimicrobial Applications

  • Some derivatives of pyridazines have shown pronounced antimicrobial activity, suggesting potential utility in the development of new antimicrobial agents (Bhuiyan et al., 2006).

Anti-inflammatory and Antitumor Properties

  • Heterocyclic systems fused to a thiophene moiety, potentially including pyridazine derivatives, have been synthesized and evaluated for anti-inflammatory activity, with some showing promising results comparable to established drugs like Prednisolone® (Amr et al., 2007).
  • Compounds such as 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide may have applications in antitumor research, as suggested by studies on similar pyridazine derivatives (Stevens et al., 1987).

Potential in Cardiovascular and Respiratory Therapies

  • 1,2,4-Triazolo[1,5-a]pyrimidines, a class related to pyridazines, have been explored for their coronary vasodilating and antihypertensive activities, indicating potential therapeutic applications in cardiovascular diseases (Sato et al., 1980).
  • Pyridazine derivatives have also been synthesized with potential applications as anti-asthma agents, showing activity as mediator release inhibitors (Medwid et al., 1990).

Research in Molecular Docking and Computational Chemistry

  • Docking studies on chromeno[4,3-b]pyridine derivatives, which include compounds related to 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide, have been conducted to assess their potential in targeting cancer cell lines (Abd El Ghani et al., 2022).

Applications in Synthesis of Novel Compounds

  • Innovative methodologies using pyridazine derivatives have been developed to synthesize various novel compounds, demonstrating the versatility of these compounds in chemical synthesis and potential drug development (Palamarchuk et al., 2019).

properties

IUPAC Name

2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-15-24-20-21(29-15)19(17-10-6-3-7-11-17)25-26(22(20)28)14-18(27)23-13-12-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCXHBHZSHQTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide

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